
Ethyl (3,3,3-trifluoropropyl)glycinate
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Overview
Description
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate is an organic compound that contains a trifluoropropyl group attached to an amino group, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate typically involves the reaction of ethyl bromoacetate with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized products of the amino group.
Reduction: Reduced forms of the amino group.
Hydrolysis: Ethanol and 2-[(3,3,3-trifluoropropyl)amino]acetic acid.
Scientific Research Applications
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate
- Ethyl 2-{2-[(3,3,3-trifluoropropyl)amino]ethoxy}acetate
- Diethyl (3,3,3-trifluoropropyl)phosphonate
Uniqueness
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate is unique due to its specific combination of the trifluoropropyl group with an ethyl acetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl (3,3,3-trifluoropropyl)glycinate with high purity?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, trifluoropropyl groups can be introduced via alkylation of glycine derivatives using 3,3,3-trifluoropropyl halides under inert atmospheres (argon/nitrogen) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity .
- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 glycine derivative to trifluoropropyl reagent) minimize side products. Monitoring by TLC or HPLC ensures reaction completion .
Q. How does the trifluoropropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing electrophilicity. This accelerates SN2 reactions with amines or thiols, as demonstrated in the synthesis of piperazine derivatives .
- Experimental Design : Kinetic studies (e.g., using ¹⁹F NMR) can quantify reaction rates. For example, trifluoropropyl glycinate reacts 3–5× faster with benzylamine compared to non-fluorinated analogs .
Q. What analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C/¹⁹F NMR identifies proton environments and CF₃ coupling patterns (e.g., ¹⁹F δ = -60 to -70 ppm for -CF₃).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺ or [M+Na]⁺) and fragmentation pathways .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with enzymatic targets?
- Strategy :
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). The CF₃ group’s hydrophobicity and steric bulk may occupy hydrophobic pockets, as seen in analogs like Cangrelor, a trifluoropropyl-containing antiplatelet agent .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify key residues (e.g., π-π stacking with aromatic amino acids) .
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) .
Q. What strategies resolve contradictory data on the compound’s biological activity across different assay systems?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC variations between Gram+/Gram- bacteria) may arise from differential membrane permeability.
- Approach :
Membrane Permeability Assays : Use fluorescent probes (e.g., Nile Red) to quantify compound uptake in bacterial models.
Target-Specific Assays : Isolate enzymes (e.g., dihydrofolate reductase) to test direct inhibition, eliminating cellular variability .
- Statistical Analysis : Apply multivariate regression to correlate CF₃ substitution patterns with activity trends .
Q. How does enantiomeric purity impact the compound’s pharmacological profile, and what chiral resolution methods are effective?
- Impact : Enantiomers may exhibit divergent bioactivity (e.g., R-form inhibiting receptors 10× more potently than S-form).
- Resolution Methods :
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., Candida antarctica lipase B) achieves >90% ee .
Q. Comparative Analysis
Q. How do structural analogs of this compound differ in metabolic stability?
- Key Analogs :
Compound | Modification | Metabolic Half-Life (in vitro) |
---|---|---|
Ethyl 3,3,3-trifluoroalaninate | Alanine backbone | 4.2 h (human hepatocytes) |
4-(Trifluoromethyl)piperazine | Piperazine ring | 6.8 h |
Cangrelor | Adenosine mimic + CF₃ | 2.1 h (plasma) |
- Trend : Piperazine derivatives exhibit longer half-lives due to reduced CYP450 oxidation.
Q. Methodological Challenges
Q. What are the limitations of current synthetic routes for scale-up, and how can they be addressed?
- Limitations : Low yields (<50%) in trifluoropropyl coupling steps due to steric hindrance.
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields (75%) via controlled dielectric heating .
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., alkylation) .
Properties
Molecular Formula |
C7H12F3NO2 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
ethyl 2-(3,3,3-trifluoropropylamino)acetate |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-6(12)5-11-4-3-7(8,9)10/h11H,2-5H2,1H3 |
InChI Key |
QJWCKWJSTHZRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCC(F)(F)F |
Origin of Product |
United States |
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